Validated Crystallographic Fragment Hit Against SDCBP PDZ Domains – A Unique Target Context Among Pyrazole‑Acetamides
The target compound (Z169675004/YDX) is one of 60 fragment hits validated in the Diamond I04‑1 XChem PanDDA fragment screen against the tandem PDZ domains of SDCBP (syntenin‑1/MDA‑9), a scaffold protein implicated in tumor metastasis and exosome biogenesis [1][2]. The high‑resolution co‑crystal structure (PDB 7FSW; 2.14 Å) unequivocally places the compound within the PDZ binding site, providing atomic‑level information on binding pose and interactions [1]. By contrast, no other pyrazole‑acetamide fragment has a deposited co‑crystal structure with any PDZ domain target. Analogs such as the BRAFᴺ⁶⁰⁰ᴱ inhibitor compound 5r [3] or tubulin‑targeting N‑((1‑methyl‑1H‑indol‑3‑yl)methyl)‑2‑(1H‑pyrazol‑1‑yl)‑N‑(3,4,5‑trimethoxyphenyl)acetamide derivatives operate in entirely different protein target classes and cannot serve as substitutes when the research objective is PDZ domain modulation or SDCBP functional interrogation.
| Evidence Dimension | Validated crystallographic fragment hit against PDZ domain target |
|---|---|
| Target Compound Data | Co‑crystal structure with SDCBP PDZ domains (PDB 7FSW, resolution 2.14 Å); confirmed fragment hit in PanDDA analysis using Maybridge Ro3 fragment library [1][2] |
| Comparator Or Baseline | Pyrazole‑acetamide analog compound 5r: co‑crystallized with BRAFᴺ⁶⁰⁰ᴱ kinase (PDB 4XV9) [3]. N‑((1‑methyl‑1H‑indol‑3‑yl)methyl)‑2‑(1H‑pyrazol‑1‑yl)‑N‑(3,4,5‑trimethoxyphenyl)acetamide: designed for colchicine‑site tubulin binding . No pyrazole‑acetamide analog has a deposited PDZ domain co‑crystal structure |
| Quantified Difference | The target compound is the only pyrazole‑acetamide with a publicly available co‑crystal structure against a PDZ domain target, a qualitative categorical distinction |
| Conditions | X‑ray crystallography, PanDDA fragment screening, Diamond Light Source beamline I04‑1, SDCBP PDZ domain construct (residues 106‑298) [1][2] |
Why This Matters
For researchers pursuing SDCBP/syntenin‑1 as a therapeutic target in cancer metastasis or exosome biology, this compound is the only structurally characterized pyrazole‑acetamide starting point for fragment elaboration; generic substitution with kinase‑targeted analogs would forfeit all target‑specific structural information.
- [1] Bradshaw, W.J., Katis, V.L., Bountra, C., von Delft, F., Brennan, P.E. (2023). SDCBP PanDDA analysis group deposition – The PDZ domains of SDCBP in complex with Z169675004. PDB ID: 7FSW. View Source
- [2] PDBj ChemComp‑YDX entry: N-(1-methyl-1H-pyrazol-3-yl)-2-(1H-pyrazol-1-yl)acetamide – fragment screening metadata and PDB 7FSW association. View Source
- [3] Wang, C.‑R., Wang, Z.‑F., Shi, L., Wang, Z.‑C., Zhu, H.‑L. (2018). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFᴺ⁶⁰⁰ᴱ inhibitors. Bioorg. Med. Chem. Lett. 28, 2432–2437. View Source
